N-[(Benzyloxy)carbonyl]-L-alanyl-N-methyl-D-alaninamide
Description
N-[(Benzyloxy)carbonyl]-L-alanyl-N-methyl-D-alaninamide is a synthetic compound that belongs to the class of peptides It is characterized by the presence of a benzyloxycarbonyl group, which serves as a protective group for the amino terminus
Properties
CAS No. |
61280-90-8 |
|---|---|
Molecular Formula |
C15H21N3O4 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2R)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C15H21N3O4/c1-10(13(19)16-3)17-14(20)11(2)18-15(21)22-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,19)(H,17,20)(H,18,21)/t10-,11+/m1/s1 |
InChI Key |
ZIOBBKUCLDPHFV-MNOVXSKESA-N |
Isomeric SMILES |
C[C@H](C(=O)NC)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)NC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-alanyl-N-methyl-D-alaninamide typically involves the protection of the amino group using the benzyloxycarbonyl (Cbz) group. The process begins with the coupling of L-alanine and N-methyl-D-alanine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The benzyloxycarbonyl group is then introduced to protect the amino terminus. The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-alanyl-N-methyl-D-alaninamide undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the protective group.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include deprotected peptides, oxidized derivatives, and substituted peptides with different functional groups.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-L-alanyl-N-methyl-D-alaninamide has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialized peptides for research and development purposes
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanyl-N-methyl-D-alaninamide involves its interaction with specific molecular targets, such as enzymes. The benzyloxycarbonyl group protects the amino terminus, allowing the compound to interact with enzymes without being degraded. This interaction can inhibit enzyme activity, making it useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with a similar protective group used in proteasome inhibition.
N-benzyloxycarbonyl-L-proline: Used as an inhibitor of prolidase and in the synthesis of other peptides.
N-benzyloxycarbonyl-L-serine benzyl ester: Employed in peptide synthesis and as a biochemical reagent.
Uniqueness
N-[(Benzyloxy)carbonyl]-L-alanyl-N-methyl-D-alaninamide is unique due to its specific combination of L-alanine and N-methyl-D-alanine, which imparts distinct structural and functional properties. Its ability to interact with enzymes while being protected from degradation makes it particularly valuable in biochemical and medicinal research.
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